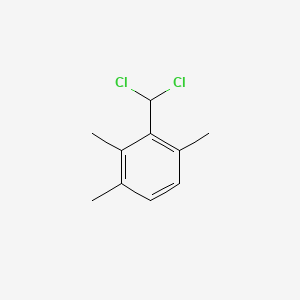
Benzene, (dichloromethyl)-1,2,4-trimethyl-
Description
Benzene, (dichloromethyl)-1,2,4-trimethyl- is an organic compound with the molecular formula C10H12Cl2 . It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms and three methyl groups. This compound is also known by other names such as α,α-Dichlorotoluene and Benzal chloride .
Properties
CAS No. |
82884-59-1 |
|---|---|
Molecular Formula |
C10H12Cl2 |
Molecular Weight |
203.10 g/mol |
IUPAC Name |
2-(dichloromethyl)-1,3,4-trimethylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-6-4-5-7(2)9(8(6)3)10(11)12/h4-5,10H,1-3H3 |
InChI Key |
QJRAJRIWEPDCDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)C(Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene, (dichloromethyl)-1,2,4-trimethyl- can be synthesized through the chlorination of toluene. The reaction involves the substitution of hydrogen atoms in the methyl group of toluene with chlorine atoms. This process typically requires the presence of a catalyst such as iron or aluminum chloride and is carried out under controlled conditions to ensure selective chlorination .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and efficiency. The chlorination process is conducted in large reactors with precise control over temperature and pressure to maximize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Benzene, (dichloromethyl)-1,2,4-trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions where the chlorine atoms or methyl groups are replaced by other functional groups.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and catalysts like iron or aluminum chloride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives depending on the substituents introduced.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Reduction Reactions: Products include simpler hydrocarbons and reduced derivatives.
Scientific Research Applications
Benzene, (dichloromethyl)-1,2,4-trimethyl- has several applications in scientific research:
Mechanism of Action
The mechanism by which Benzene, (dichloromethyl)-1,2,4-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that interact with cellular components . These interactions can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Toluene, α,α-dichloro-
- Benzal chloride
- Benzyl dichloride
- Benzylene chloride
- Benzylidene chloride
- Dichlorophenylmethane
- α,α-Dichlorotoluene
Uniqueness
Benzene, (dichloromethyl)-1,2,4-trimethyl- is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


